Molecular Weight Reduction vs. Aryl-Substituted Propargyl Sulfonyl Chlorides
Compared to aryl-substituted analogs like 3-phenylprop-2-yne-1-sulfonyl chloride (CAS 2138423-35-3) and 3-(4-chlorophenyl)prop-2-yne-1-sulfonyl chloride (CAS 1936345-60-6), 2-propyne-1-sulfonyl chloride possesses a significantly lower molecular weight . This lower mass facilitates the synthesis of final compounds with improved ligand efficiency and adherence to drug-likeness rules.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 138.57 |
| Comparator Or Baseline | 3-phenylprop-2-yne-1-sulfonyl chloride: 214.67; 3-(4-chlorophenyl)prop-2-yne-1-sulfonyl chloride: 249.12 |
| Quantified Difference | Target compound is 76.1 g/mol lower than 3-phenyl analog and 110.6 g/mol lower than 3-(4-chlorophenyl) analog. |
| Conditions | Calculated based on molecular formula (C3H3ClO2S for target; C9H7ClO2S and C9H6Cl2O2S for comparators). |
Why This Matters
For procurement in medicinal chemistry, a lower molecular weight building block allows for greater flexibility in designing potent, lead-like compounds that are less likely to exceed molecular weight cutoffs during lead optimization.
